molecular formula C10H17N3O2S B14488245 N~2~-Acetyl-N,N-dimethyl-3-nitrilo-2-(propylsulfanyl)alaninamide CAS No. 64205-24-9

N~2~-Acetyl-N,N-dimethyl-3-nitrilo-2-(propylsulfanyl)alaninamide

Cat. No.: B14488245
CAS No.: 64205-24-9
M. Wt: 243.33 g/mol
InChI Key: JFWBSDOXJXQYHK-UHFFFAOYSA-N
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Description

N~2~-Acetyl-N,N-dimethyl-3-nitrilo-2-(propylsulfanyl)alaninamide is a complex organic compound with a unique structure that includes an acetyl group, dimethyl groups, a nitrilo group, and a propylsulfanyl group attached to an alaninamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Acetyl-N,N-dimethyl-3-nitrilo-2-(propylsulfanyl)alaninamide typically involves multiple steps, starting with the preparation of the alaninamide backbone. This can be achieved through the reaction of alanine with appropriate reagents to introduce the acetyl, dimethyl, nitrilo, and propylsulfanyl groups. Common reagents used in these reactions include acetyl chloride, dimethylamine, and propylthiol, under controlled conditions of temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N~2~-Acetyl-N,N-dimethyl-3-nitrilo-2-(propylsulfanyl)alaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~2~-Acetyl-N,N-dimethyl-3-nitrilo-2-(propylsulfanyl)alaninamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-Acetyl-N,N-dimethyl-3-nitrilo-2-(propylsulfanyl)alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and nitrilo groups may play a role in binding to active sites, while the propylsulfanyl group can modulate the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-Acetyl-N,N-dimethyl-3-nitrilo-2-(propylsulfanyl)alaninamide is unique due to the combination of functional groups that confer specific chemical properties and reactivity. The presence of the nitrilo and propylsulfanyl groups distinguishes it from simpler analogs and provides additional versatility in chemical reactions and applications .

Properties

CAS No.

64205-24-9

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

2-acetamido-2-cyano-N,N-dimethyl-2-propylsulfanylacetamide

InChI

InChI=1S/C10H17N3O2S/c1-5-6-16-10(7-11,12-8(2)14)9(15)13(3)4/h5-6H2,1-4H3,(H,12,14)

InChI Key

JFWBSDOXJXQYHK-UHFFFAOYSA-N

Canonical SMILES

CCCSC(C#N)(C(=O)N(C)C)NC(=O)C

Origin of Product

United States

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